![molecular formula C6H10O3 B590605 Mevalonolactone, RS-, [5-3H] CAS No. 125441-02-3](/img/structure/B590605.png)
Mevalonolactone, RS-, [5-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mevalonolactone, RS-, [5-3H] is a product used for research purposes . It is a lactone that is known as a monomer for ring-opening polymerizations . The molecular formula is C6H8O3T2 and the molecular weight is 134.16 . It is stored at -20°C in its original solvent and at its original concentration .
Synthesis Analysis
The synthesis of Mevalonolactone, RS-, [5-3H] involves radical polymerization . The conversion of mevalonolactone to a salt of the acid can be accomplished by titrating a warm solution of the lactone with the appropriate base until the pH remains steady . Sodium borohydride reduction of 3-hydroxy-3-methylpentane-1,5-dioic acid anhydride (2) is a better method for obtaining (R,S)-mevalonolactone .Molecular Structure Analysis
The molecular structure of Mevalonolactone, RS-, [5-3H] is C6H8O3T2 . The structure can also be represented as HO CH3 H3 O O .Chemical Reactions Analysis
The chemical reactions involving Mevalonolactone, RS-, [5-3H] include its conversion to a salt of the acid by titration of a warm solution of the lactone with the appropriate base . The rate of decomposition is initially 1% for three months from the date of purification .Physical And Chemical Properties Analysis
Mevalonolactone, RS-, [5-3H] is stored at -20°C in its original solvent and at its original concentration . Its specific activity range is 20-40 Ci/mmol (740-1480 GBq/mmol) . The flash point is 16°C .Aplicaciones Científicas De Investigación
Synthesis and Stereoselective Reactions :
- RS-Mevalonolactone has been used in the synthesis of isotopically labeled compounds, such as 5-[18O]mevalonolactone, which is useful in studying biochemical pathways and reactions (Cornforth & Gray, 1975).
- It has also been involved in studies analyzing the stereochemistry of reactions catalyzed by enzymes like mevaldate reductase, contributing to understanding enzyme mechanisms and substrate specificity (Ngan & Popják, 1975).
Role in Biosynthesis and Metabolic Pathways :
- Research has demonstrated that RS-Mevalonolactone can be converted into sterols and fatty acids, highlighting its role in cholesterol metabolism and enzyme activity regulation (Edwards et al., 1977).
- Studies have also shown its incorporation into various biochemical molecules like delta 2-isopentenyl tRNA in human cells, indicating its importance in multiple metabolic pathways (Faust et al., 1980).
Application in Biosynthesis Studies :
- RS-Mevalonolactone has been used to study the biosynthesis of hormones like juvenile hormone in insects, providing insights into the regulation of developmental and physiological processes in these organisms (Piulachs & Couillaud, 1992).
- It has also been applied in the study of pheromone biosynthesis in insects, elucidating the biochemical pathways involved in pheromone production (Tillman et al., 1998).
Role in Neurobiology :
- Research involving RS-Mevalonolactone has contributed to the understanding of neurosteroid biosynthesis, such as the production of pregnenolone and progesterone in rat glial cells, shedding light on the role of steroids in the brain (Jung-Testas et al., 1989).
Pharmacological Studies :
- Studies have investigated the effects of statins, inhibitors of cholesterol synthesis, on brain endothelial cells and experimental autoimmune encephalomyelitis, showing that supplementation with mevalonolactone can modulate these effects, indicating its potential role in therapeutic strategies for neuroinflammatory diseases (Greenwood et al., 2003).
Safety and Hazards
Direcciones Futuras
The future directions of Mevalonolactone, RS-, [5-3H] research could involve its use in the development of novel photoinitiating systems, 3D printing, and polymerization-induced self-assembly (PISA) . It is also important to note that the stability of Mevalonolactone, RS-, [5-3H] is nonlinear and not correlated to isotope half-life .
Propiedades
IUPAC Name |
4-hydroxy-4-methyl-5,5-ditritiooxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2T2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-BMCFWTDKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1(COC(=O)CC1(C)O)[3H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745474 |
Source


|
| Record name | 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125441-02-3 |
Source


|
| Record name | 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

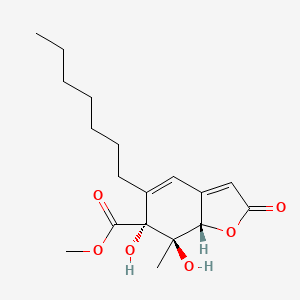
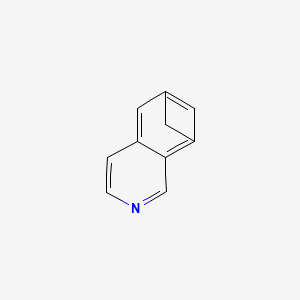

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
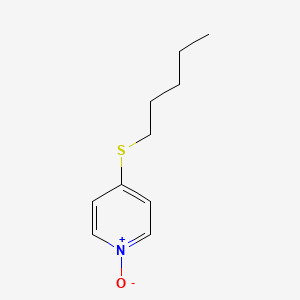
![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)
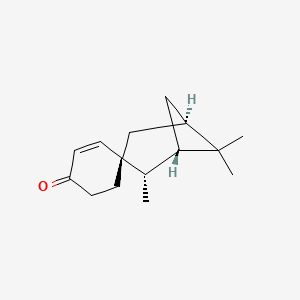
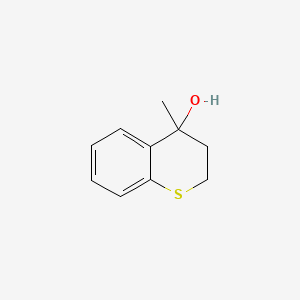
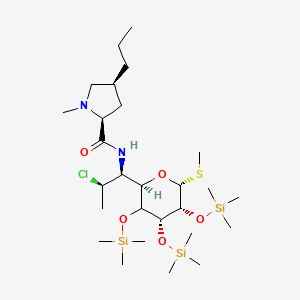
![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)